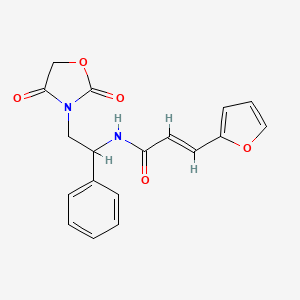

![molecular formula C7H10ClNO B2458107 2-Azaspiro[3.3]heptane-2-carbonyl chloride CAS No. 2416237-14-2](/img/structure/B2458107.png)

2-Azaspiro[3.3]heptane-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azaspiro[3.3]heptane-2-carbonyl chloride is a chemical compound with a complex structure . It is a derivative of 2-Azaspiro[3.3]heptane, which has a molecular formula of CHN, an average mass of 97.158 Da, and a monoisotopic mass of 97.089149 Da .

Synthesis Analysis

The synthesis of 2-Azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . More detailed procedures for the synthesis can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a spirocyclic scaffold . More detailed information about the molecular structure can be found in the referenced papers .Mechanism of Action

Target of Action

This compound is a synthetic target for drug discovery programs , suggesting it may interact with various biological targets.

Mode of Action

It’s known that the compound can be incorporated into complex molecules via photocatalysis , indicating it may interact with its targets through covalent bonding or intermolecular forces.

Biochemical Pathways

Given its potential as a synthetic target for drug discovery , it’s likely that it could influence a variety of biochemical pathways depending on the specific targets it interacts with.

Result of Action

As a synthetic target for drug discovery , its effects would likely depend on the specific biological targets it interacts with.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Azaspiro[3.3]heptane-2-carbonyl chloride in lab experiments is its unique structural features, which allow for the synthesis of a wide range of biologically active compounds. However, one limitation is that it can be difficult to handle due to its high reactivity and toxicity.

Future Directions

There are several future directions for research involving 2-Azaspiro[3.3]heptane-2-carbonyl chloride. One direction is to explore its potential as a drug candidate for various diseases. Another direction is to investigate its mechanism of action in more detail to better understand its biological effects. Additionally, further research could be done to optimize the synthesis method and improve the yield of this compound.

Synthesis Methods

2-Azaspiro[3.3]heptane-2-carbonyl chloride can be synthesized through a multi-step process. The first step involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form oxime. The oxime is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with phosgene to form the carbonyl chloride.

Scientific Research Applications

2-Azaspiro[3.3]heptane-2-carbonyl chloride has been widely used in scientific research. It is commonly used as a building block in the synthesis of biologically active compounds such as pharmaceuticals, agrochemicals, and natural products. It has been shown to have antimicrobial, antifungal, and anticancer activities.

Properties

IUPAC Name |

2-azaspiro[3.3]heptane-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMJQASMNNUSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2458025.png)

![Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2458027.png)

![1-(4-Chlorophenyl)-2-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2458031.png)

![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)

![3-Fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2458033.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2458034.png)

![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)

![3-hexadecyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458038.png)

![10-Ethoxy-2-oxadispiro[2.0.54.23]undecane](/img/structure/B2458039.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2458046.png)